2-bromo-N-(2,3-dimethylphenyl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,3-dimethylphenyl)butanamide typically involves the bromination of N-(2,3-dimethylphenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the butanamide chain .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,3-dimethylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce different reduced forms of the compound .
Scientific Research Applications
2-Bromo-N-(2,3-dimethylphenyl)butanamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Chemical Biology: It is used to study the interactions between small molecules and biological systems.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(3,4-dimethylphenyl)butanamide: Similar in structure but with different positional isomers.
2-Bromo-3-(2,3-dimethylphenyl)butanal: Another related compound with a different functional group.
Uniqueness
2-Bromo-N-(2,3-dimethylphenyl)butanamide is unique due to its specific bromination pattern and the presence of the 2,3-dimethylphenyl group. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable in specific research applications .
Properties
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBROGQZLBCRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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